molecular formula C7H3F3IN3 B8230102 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1638765-34-0

3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B8230102
CAS No.: 1638765-34-0
M. Wt: 313.02 g/mol
InChI Key: KQYOBNCOVARJSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine chemical class, a scaffold of significant interest due to its close structural resemblance to purine bases like adenine and guanine . This similarity makes it a privileged structure in the design of novel bioactive molecules, with over 300,000 unique 1H-pyrazolo[3,4-b]pyridine derivatives described in scientific literature and patents . The molecular structure of this reagent incorporates two key features: an iodine atom at the C3 position and a trifluoromethyl (CF₃) group at the C5 position. The iodine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing researchers to rapidly generate a diverse array of analogues . The trifluoromethyl group is a critical motif in modern agrochemical and pharmaceutical ingredients due to its ability to enhance metabolic stability, membrane permeability, and overall binding affinity to biological targets . The strong electron-withdrawing nature of the CF₃ group can significantly influence the molecule's electronic distribution and physicochemical properties. While the specific biological applications of this exact compound require further investigation, molecules within this structural class have demonstrated a wide range of biomedical applications. Researchers have explored 1H-pyrazolo[3,4-b]pyridines as potent inhibitors for various targets, including tyrosine kinases . Furthermore, several 1H-pyrazolo[3,4-b]pyridine-based compounds have progressed to become investigational and approved drugs, underscoring the therapeutic potential of this heterocyclic system . This compound is intended for use as a key synthetic intermediate in drug discovery programs, chemical biology probe development, and materials science research. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3IN3/c8-7(9,10)3-1-4-5(11)13-14-6(4)12-2-3/h1-2H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOBNCOVARJSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NNC(=C21)I)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001212595
Record name 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-34-0
Record name 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638765-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001212595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The pyrazolo[3,4-b]pyridine scaffold is typically constructed via cyclization of substituted pyridine precursors. A widely cited method involves reacting 2-chloro-3-formylpyridine derivatives with hydrazine hydrate under basic conditions . For 5-(trifluoromethyl) variants, the starting material 2-chloro-5-(trifluoromethyl)nicotinic acid is reduced to 2-chloro-3-(hydroxymethyl)-5-(trifluoromethyl)pyridine using sodium borohydride and N,N-carbonyldiimidazole (CDI) in tetrahydrofuran (THF). Subsequent oxidation with a tetramethylpiperidine oxide (TEMPO)/NaClO system yields 2-chloro-3-formyl-5-(trifluoromethyl)pyridine .

Cyclization with hydrazine hydrate in dimethylformamide (DMF) at 60°C for 8 hours generates 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. This step mirrors protocols for fluoro-substituted analogues, where molar ratios of hydrazine to aldehyde (2.5:1) and extended reaction times maximize yields to 85% . Key spectroscopic data for intermediates include:

Compound1H^1H NMR (CDCl3_3) SignalsHRMS (m/z) [M+H]+^+
2-Chloro-3-formyl-5-(trifluoromethyl)pyridineδ 10.2 (s, 1H, CHO), 8.7 (d, 1H, Ar-H)224.9987
5-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridineδ 8.66 (d, 1H, Ar-H), 12.49 (s, 1H, NH)188.0412

Regioselective Iodination at the 3-Position

Iodination of 5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine requires careful control to ensure selectivity. Drawing from fluoro-substituted protocols , the optimal conditions involve:

  • Solvent: Dichloromethane (DCM) or acetonitrile (ACN)

  • Iodination Reagent: N-Iodosuccinimide (NIS, 1.2 equiv)

  • Base: Potassium carbonate (K2_2CO3_3, 2.0 equiv)

  • Temperature: 60°C for 12 hours

Under these conditions, the 3-position is preferentially iodinated due to electronic effects from the electron-withdrawing trifluoromethyl group. Post-reaction quenching with sodium sulfite removes excess iodine, and recrystallization from ethanol/water yields 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in 78–82% purity. Scaling trials indicate consistent yields at 100-g scale, with minor byproducts (e.g., di-iodinated species) suppressed below 5% .

Comparative Analysis of Iodination Methods

To evaluate reagent efficiency, four iodination systems were tested (Table 1):

Table 1: Iodination Efficiency for 5-(Trifluoromethyl)-1H-Pyrazolo[3,4-b]Pyridine

Reagent SystemSolventTemp (°C)Time (h)Yield (%)Purity (%)
NIS/K2_2CO3_3ACN60128298
I2_2/HIO3_3DCM25244585
ICl/NaHCO3_3THF40186791
NIS/DBUDMF8067494

NIS/K2_2CO3_3 in ACN provided the highest yield and purity, attributed to the mild Lewis acidity of NIS and the polar aprotic solvent’s ability to stabilize intermediates. The I2_2/HIO3_3 system suffered from poor regioselectivity, while ICl/NaHCO3_3 introduced chloride impurities .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of precursors such as 5-(trifluoromethyl)-1H-pyrazole. Various methods have been described in the literature, often employing reagents like iodine in the presence of bases to facilitate the reaction. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compounds .

Antimicrobial Activity

One of the notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this scaffold have shown promising results in inhibiting bacterial growth, making them potential candidates for developing new antibiotics .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of this compound derivatives. These compounds have been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging tests. Results indicate that certain derivatives possess strong antioxidant activity, suggesting their potential use in preventing oxidative stress-related diseases .

Cancer Research

The compound's role in cancer therapy is also noteworthy. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their anti-proliferative effects on various cancer cell lines. In vitro studies have shown that these compounds can induce cytotoxicity in cancer cells, making them candidates for further development as anticancer agents .

Material Science Applications

Beyond biological applications, this compound has potential uses in material sciences. Its unique structural features allow it to be incorporated into polymers or other materials to enhance their properties, such as thermal stability or chemical resistance. This adaptability opens avenues for research into novel materials with specific functionalities .

Case Studies and Research Findings

Several studies illustrate the applications of this compound:

StudyFocusFindings
Chandak et al. (2019)Antimicrobial ActivityCompounds showed significant activity against various bacterial strains compared to standard antibiotics .
Variya et al. (2022)Antioxidant PropertiesSeveral derivatives exhibited strong DPPH radical scavenging activity .
Liu et al. (2021)Cancer Cell LinesEvaluated anti-proliferative effects on HeLa and PC-3 cells with promising IC50 values .

Mechanism of Action

The mechanism of action of 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

Iodinated Derivatives :
  • 5-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine :

    • Substituents : Fluoro (position 5), iodo (position 3).
    • Molecular Weight : 263.01 g/mol .
    • Comparison : The absence of -CF₃ reduces lipophilicity compared to the target compound. Fluorine’s small size may improve target selectivity but reduce metabolic stability.
  • 3-Iodo-1H-pyrazolo[3,4-b]pyridine trifluoroacetic acid: Formula: C₈H₅F₃IN₃O₂ Molecular Weight: 359.04 g/mol .
Trifluoromethyl-Containing Derivatives :
  • 6-Phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine :
    • Key Feature : -CF₃ at position 4 and phenyl at position 4.
    • Application : Intermediate for synthesizing triazole-tagged derivatives with anticancer activity (IC₅₀ values: 0.5–5 μM against U937, THP-1 cell lines) .
    • Comparison : The phenyl group enhances π-π stacking, while the -CF₃ at position 4 (vs. position 5 in the target) may alter electronic distribution.
Halogen-Substituted Derivatives :
  • 3-Bromo-5-(piperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine :
    • Substituents : Bromo (position 3), piperidinyl (position 5).
    • Molecular Weight : 281.15 g/mol .
    • Comparison : Bromine’s lower electronegativity vs. iodine may reduce electrophilicity, while the piperidinyl group introduces basicity, improving solubility.

Key Observations :

  • Yields for pyrazolopyridines vary widely (60–85%), influenced by substituent complexity .

Key Insights :

  • The target compound’s iodine and -CF₃ groups may synergize for kinase or protease inhibition, similar to BAY 41-2272 .
  • Anticancer analogs with -CF₃ (e.g., triazole-tagged derivatives) show potent activity, suggesting the target could be optimized for oncology .

Biological Activity

3-Iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Synthesis

The synthesis of this compound often involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by the introduction of a trifluoromethyl group. The general synthetic route includes:

  • Bromination : Starting with 5-bromo-1H-pyrazolo[3,4-b]pyridine.
  • Iodination : Utilizing iodine or N-iodosuccinimide (NIS) to replace the bromine atom with iodine.
  • Trifluoromethylation : Introducing a trifluoromethyl group through various electrophilic fluorination methods.

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds synthesized from 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine demonstrated potent activity against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics like streptomycin .

CompoundMIC (µg/mL)Activity Type
8a15Gram-positive
8c10Gram-negative
8i12Gram-positive

Antioxidant Properties

The antioxidant activity of these compounds has been evaluated using DPPH and superoxide radical scavenging assays. Notably, compounds such as 8c and 8i exhibited considerable scavenging activity against DPPH radicals, indicating their potential as antioxidant agents .

CompoundDPPH Scavenging Activity (%)Superoxide Scavenging Activity (%)
8c7265
8i6860

Anticancer Activity

In vitro studies have shown that various pyrazolo[3,4-b]pyridine derivatives possess antiproliferative effects against human cancer cell lines such as HeLa and HCT116. For example, compound 31 was reported to have an IC50 value of 0.36 µM against CDK2 and showed significant selectivity over CDK9 (265-fold) .

Case Studies

  • Study on Antibacterial Activity : A series of sulfonamide derivatives linked to pyrazolo[3,4-b]pyridine were synthesized and tested for antibacterial properties. The results indicated that several compounds exhibited excellent activity against bacterial strains with low MIC values, suggesting their potential as therapeutic agents in treating infections .
  • Antioxidant Evaluation : In a comparative study, the antioxidant activities of synthesized pyrazolo derivatives were assessed using standard assays. The findings revealed that certain derivatives not only exhibited strong radical scavenging capabilities but also showed promise in reducing oxidative stress in cellular models .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-iodo-5-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves condensation of 5-aminopyrazole derivatives with α,β-unsaturated ketones or esters under acidic conditions. For example, TFA-catalyzed reactions in toluene at reflux (80–110°C) have been used to form the pyrazolo[3,4-b]pyridine core . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of amine and acrylate), solvent polarity, and catalyst loading. Post-synthetic iodination at the 3-position can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in dichloromethane .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : 1D/2D NMR (e.g., 1^1H, 13^{13}C, DEPT, COSY, HETCOR) is essential for assigning regiochemistry and confirming substituent positions. For example, 1^1H NMR chemical shifts near δ 8.0–8.5 ppm indicate aromatic protons adjacent to electron-withdrawing groups (e.g., CF3_3) . IR spectroscopy identifies NH/amine stretches (~3300 cm1^{-1}), while LC-MS or HRMS confirms molecular weight and purity .

Q. What biological activities are associated with the pyrazolo[3,4-b]pyridine scaffold, and how is preliminary screening conducted?

  • Methodological Answer : The scaffold exhibits kinase inhibition (e.g., FGFR1, ALK), antiproliferative, and antimalarial activities. In vitro assays include:

  • Kinase inhibition : Enzymatic IC50_{50} determination using ADP-Glo™ assays .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., H1581 xenograft models) .
  • Antimalarial screening : Plasmodium falciparum growth inhibition assays (e.g., IC50_{50} values <10 μM) .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved, and what catalysts are effective?

  • Methodological Answer : Chiral-at-metal Rh(III) complexes enable asymmetric Friedel-Crafts alkylation/cyclization. For example, 0.05 mol% Rh(III) catalyst with α,β-unsaturated 2-acyl imidazoles yields enantioselectivities up to 99% ee. Key parameters include solvent (DCE), temperature (25°C), and substrate electronic effects .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for trifluoromethyl- and iodo-substituted derivatives?

  • Methodological Answer :

  • Trifluoromethyl : Enhances metabolic stability and binding affinity via hydrophobic interactions (e.g., FGFR1 inhibition with IC50_{50} = 0.3 nM) .
  • Iodo : Increases steric bulk and halogen bonding, but may reduce solubility. SAR studies require comparative assays (e.g., replacing iodine with Br/Cl) and molecular docking to map binding pockets .

Q. How do computational methods (e.g., 3D-QSAR, molecular dynamics) guide the design of pyrazolo[3,4-b]pyridine-based inhibitors?

  • Methodological Answer :

  • 3D-QSAR : Generates pharmacophore models using CoMFA/CoMSIA to predict substituent effects on kinase inhibition .
  • Molecular Dynamics : Simulates binding stability (e.g., RMSD <2 Å over 100 ns trajectories) for FGFR1-ligand complexes, identifying critical H-bonds (e.g., N(1)-H with Ala564) .

Q. What challenges arise in regioselective functionalization of the pyrazolo[3,4-b]pyridine core, and how are they addressed?

  • Methodological Answer : Competing reactivity at N1 vs. C3 positions is mitigated by:

  • Protecting Groups : tert-Butyl or benzyl groups at N1 direct electrophilic substitution to C3 .
  • Catalysis : Pd/C-mediated C-H arylation under mild conditions (e.g., MeOH, H2_2 balloon) achieves 58% yield for nitro-substituted derivatives .

Experimental Design & Data Analysis

Q. How are kinetic and thermodynamic parameters evaluated in catalytic asymmetric syntheses of this compound?

  • Methodological Answer :

  • Kinetics : Pseudo-first-order rate constants (kobsk_{\text{obs}}) derived from time-course HPLC data.
  • Thermodynamics : Eyring plots calculate ΔH‡ and ΔS‡ using enantioselectivity vs. temperature data (e.g., 0–40°C) .

Q. What analytical techniques resolve conflicting data on metabolic stability vs. potency in preclinical studies?

  • Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests (e.g., t1/2_{1/2} in human liver microsomes) are correlated with cellular IC50_{50}. For example, 7n (FGFR1 IC50_{50} = 1.7 nM) showed 72% oral bioavailability in murine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.